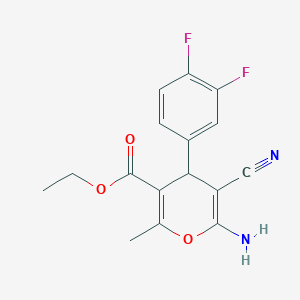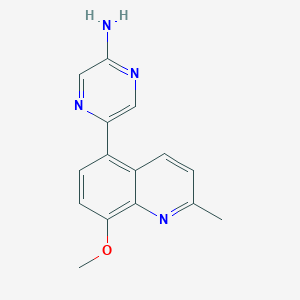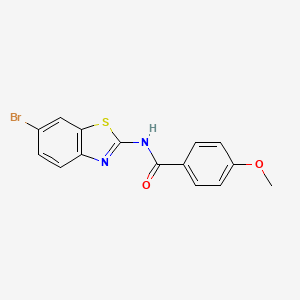![molecular formula C28H24N2O10 B5074639 1,4-DIMETHYL 2-(3-{[2,5-BIS(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO)BENZENE-1,4-DICARBOXYLATE](/img/structure/B5074639.png)
1,4-DIMETHYL 2-(3-{[2,5-BIS(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO)BENZENE-1,4-DICARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-DIMETHYL 2-(3-{[2,5-BIS(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO)BENZENE-1,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure consists of a benzene ring substituted with dimethyl, methoxycarbonyl, and carbamoyl groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-(3-{[2,5-BIS(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO)BENZENE-1,4-DICARBOXYLATE involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzene Ring Substituents: The initial step involves the introduction of methoxycarbonyl groups onto a benzene ring. This can be achieved through esterification reactions using methanol and a suitable acid catalyst.
Introduction of Carbamoyl Groups: The next step involves the introduction of carbamoyl groups onto the benzene ring. This can be done through a reaction with isocyanates under controlled conditions.
Coupling Reactions: The final step involves coupling the substituted benzene rings to form the final compound. This can be achieved through a series of condensation reactions using appropriate coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-DIMETHYL 2-(3-{[2,5-BIS(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO)BENZENE-1,4-DICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. This can be achieved using nucleophilic or electrophilic reagents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide or electrophilic reagents such as bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can yield a wide variety of products depending on the substituents introduced.
Applications De Recherche Scientifique
1,4-DIMETHYL 2-(3-{[2,5-BIS(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO)BENZENE-1,4-DICARBOXYLATE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1,4-DIMETHYL 2-(3-{[2,5-BIS(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO)BENZENE-1,4-DICARBOXYLATE depends on its specific application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for a variety of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-DIMETHYL 2-(3-{[2,5-DICARBOXYL]PHENYL]CARBAMOYL}BENZAMIDO)BENZENE-1,4-DICARBOXYLATE: Similar structure but lacks methoxycarbonyl groups.
1,4-DIMETHYL 2-(3-{[2,5-BIS(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO)BENZENE-1,4-DICARBOXYLIC ACID: Similar structure but contains carboxylic acid groups instead of esters.
Uniqueness
The uniqueness of 1,4-DIMETHYL 2-(3-{[2,5-BIS(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO)BENZENE-1,4-DICARBOXYLATE lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both methoxycarbonyl and carbamoyl groups provides unique reactivity and potential for interaction with biological targets.
Propriétés
IUPAC Name |
dimethyl 2-[[3-[[2,5-bis(methoxycarbonyl)phenyl]carbamoyl]benzoyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O10/c1-37-25(33)17-8-10-19(27(35)39-3)21(13-17)29-23(31)15-6-5-7-16(12-15)24(32)30-22-14-18(26(34)38-2)9-11-20(22)28(36)40-4/h5-14H,1-4H3,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYHVUPFYDCGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-propanamine](/img/structure/B5074560.png)
![1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene](/img/structure/B5074567.png)
![1-(4-chlorobenzyl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5074574.png)

![[4-[(2-Chlorophenyl)methyl]-1-thiophen-3-ylsulfonylpiperidin-4-yl]methanol](/img/structure/B5074582.png)
![2,6-dimethoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pyrimidinamine](/img/structure/B5074590.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B5074592.png)
![1-ethoxy-2-[2-(2-fluorophenoxy)ethoxy]benzene](/img/structure/B5074598.png)


![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-(methoxymethyl)-2-furamide](/img/structure/B5074625.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-butoxybenzamide](/img/structure/B5074632.png)
![N-[3-(hydrazinocarbonyl)phenyl]pentanamide](/img/structure/B5074646.png)
